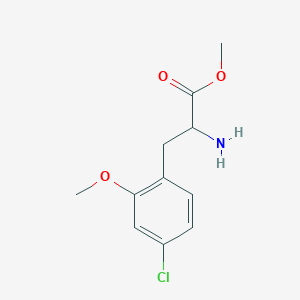
Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate typically involves the esterification of 4-chloro-2-methoxyphenylalanine. One common method is to react 4-chloro-2-methoxyphenylalanine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
相似化合物的比较
Similar Compounds
- Methyl 2-amino-3-(4-chloro-3-methoxyphenyl)propanoate
- Methyl 2-(4-methoxyphenyl)propanoate
- Methyl 3-(4-methoxyphenyl)propionate
Uniqueness
Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate is unique due to the presence of both an amino group and a chloro-methoxy substituted phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
生物活性
Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, which include an amino group and a chloro-methoxy substituted phenyl ring. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C11H14ClNO3/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9H,5,13H2,1-2H3 |
| InChI Key | RJHJEVXETCNJBE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)Cl)CC(C(=O)OC)N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzymatic activity, potentially acting as either an inhibitor or activator depending on the target involved. For instance, it may influence metabolic pathways by binding to active sites on enzymes, thereby altering their function.
Antioxidant Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable antioxidant properties. For example, some synthesized compounds demonstrated antioxidant activity exceeding that of ascorbic acid in DPPH radical scavenging assays . This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Activity
Several studies have assessed the anticancer potential of related compounds through various assays:
- Cell Lines Tested : Compounds were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
- Findings : The compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a selective action that could be exploited for targeted cancer therapies .
Enzyme Interaction Studies
This compound has been investigated for its role in enzyme-substrate interactions. It is suggested that the methoxy and amino groups enhance binding affinity to various enzymatic targets, which could lead to the development of novel therapeutic agents aimed at specific diseases .
Case Studies
- Anticancer Screening : In a study examining a series of derivatives, it was found that certain modifications increased the antiproliferative activity against HCT-116 cells significantly compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Another investigation into structure-activity relationships revealed that specific substitutions on the phenyl ring improved biological efficacy against cancer cell lines, demonstrating the importance of molecular design in drug development .
属性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO3/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9H,5,13H2,1-2H3 |
InChI 键 |
RJHJEVXETCNJBE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)Cl)CC(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















